H-Lys-Arg-Thr-Leu-Arg-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

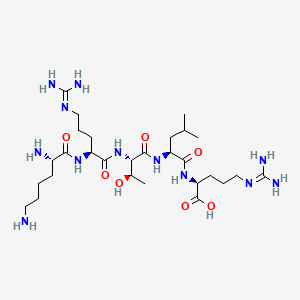

“H-Lys-Arg-Thr-Leu-Arg-OH” is a peptide composed of five amino acids: Lysine (Lys), Arginine (Arg), Threonine (Thr), Leucine (Leu), and Arginine (Arg). The “H-” at the beginning indicates that the peptide starts with a free amine group, and “-OH” at the end indicates that it ends with a free carboxyl group .

Synthesis Analysis

Peptides like “H-Lys-Arg-Thr-Leu-Arg-OH” are typically synthesized using solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain attached to insoluble polymer beads . The process starts from the C-terminus and proceeds towards the N-terminus of the peptide.Molecular Structure Analysis

The molecular formula of “H-Lys-Arg-Thr-Leu-Arg-OH” is C34H68N16O8, and its molecular weight is 829.01 . The exact structure would depend on the conformation of the peptide in its environment, which can be influenced by factors such as pH and the presence of other molecules .Chemical Reactions Analysis

As a peptide, “H-Lys-Arg-Thr-Leu-Arg-OH” can undergo various chemical reactions. For example, it can be hydrolyzed to its constituent amino acids by proteolytic enzymes. It can also react with other molecules under certain conditions, such as in the presence of specific enzymes or reagents .Physical And Chemical Properties Analysis

The peptide “H-Lys-Arg-Thr-Leu-Arg-OH” has a predicted density of 1.46±0.1 g/cm3 . Its storage temperature is recommended to be -20°C . The pKa, which is a measure of the acidity or basicity of a substance, is predicted to be 3.31±0.10 .Scientific Research Applications

Protein Kinase C (PKC) Substrate Synthesis : A study synthesized the peptide H-Lys-Arg-Thr-Leu-Arg-OH as a substrate for protein kinase C. This work also included the synthesis of a phosphopeptide analog and a detailed characterization of both the substrate and its phosphopeptide by C-H COSY 2D N.M.R. (de Bont et al., 2009).

Structure/Activity Relationship Studies in Neuropeptides : Research extended to structure and activity relationship studies of the neuropeptide proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH), evaluating the effects of various proctolin analogues, including peptides with basic amino acid residues, on in vitro heart preparation and isolated foregut of insects. This study explored the biological implications of these analogues in insects (Kuczer et al., 1998; Kuczer et al., 2006).

Analysis of Peptide Interactions and Properties : Various studies have explored the interactions and properties of peptides similar to H-Lys-Arg-Thr-Leu-Arg-OH. This includes the investigation of peptide metabolism, effects of charge and molecular weight on transdermal peptide delivery by iontophoresis, and binding selectivity of essential amino acid guests to specific hosts. These studies contribute to a broader understanding of peptide behavior in different contexts and their potential applications in biological and chemical systems (Quistad et al., 1984; Abla et al., 2005; Gao et al., 2017).

Safety and Hazards

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56N12O7/c1-15(2)14-20(24(44)38-19(26(46)47)10-7-13-36-28(33)34)39-25(45)21(16(3)41)40-23(43)18(9-6-12-35-27(31)32)37-22(42)17(30)8-4-5-11-29/h15-21,41H,4-14,29-30H2,1-3H3,(H,37,42)(H,38,44)(H,39,45)(H,40,43)(H,46,47)(H4,31,32,35)(H4,33,34,36)/t16-,17+,18+,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIVVZKNEWRIPR-CEGNMAFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56N12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.